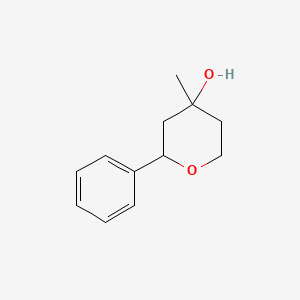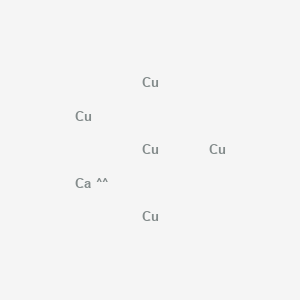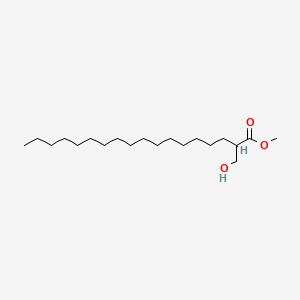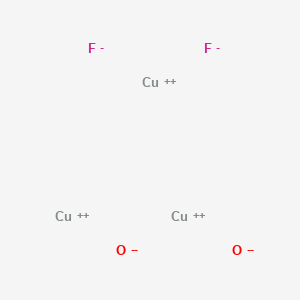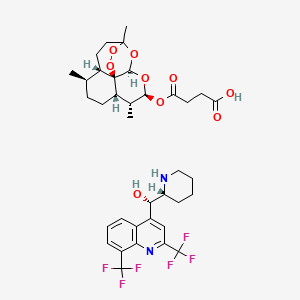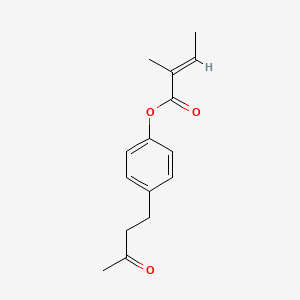
4-(3-Oxobutyl)phenyl 2-methylcrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxobutyl)phenyl 2-methylcrotonate is an organic compound with the molecular formula C15H18O3 It is known for its unique structure, which includes a phenyl ring substituted with a 3-oxobutyl group and a 2-methylcrotonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutyl)phenyl 2-methylcrotonate typically involves the esterification of 4-(3-oxobutyl)phenol with 2-methylcrotonic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Oxobutyl)phenyl 2-methylcrotonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Oxobutyl)phenyl 2-methylcrotonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Oxobutyl)phenyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the 3-oxobutyl group and the 2-methylcrotonate ester, which can participate in various chemical reactions. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Oxobutyl)phenyl isovalerate
- 4-(3-Oxobutyl)phenyl 2-methylbutyrate
- 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate
Uniqueness
4-(3-Oxobutyl)phenyl 2-methylcrotonate is unique due to its specific substitution pattern and the presence of both a ketone and an ester functional group
Propiedades
Número CAS |
84812-72-6 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
[4-(3-oxobutyl)phenyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H18O3/c1-4-11(2)15(17)18-14-9-7-13(8-10-14)6-5-12(3)16/h4,7-10H,5-6H2,1-3H3/b11-4+ |
Clave InChI |
PZTWELMXXHYEFC-NYYWCZLTSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC1=CC=C(C=C1)CCC(=O)C |
SMILES canónico |
CC=C(C)C(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



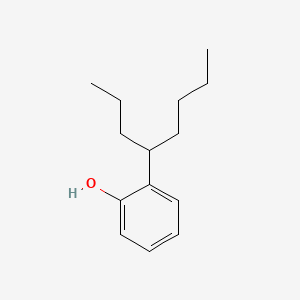
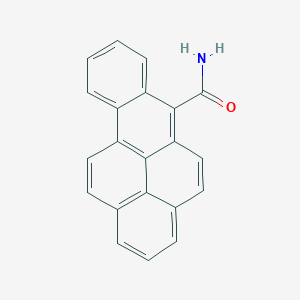
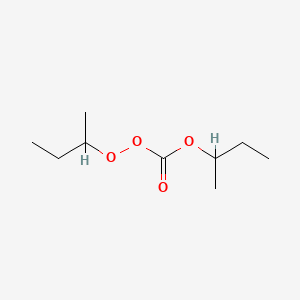
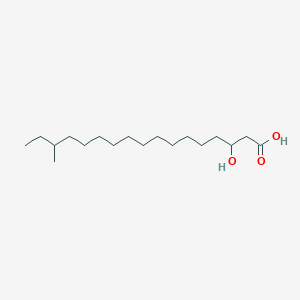
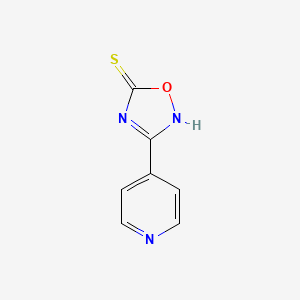
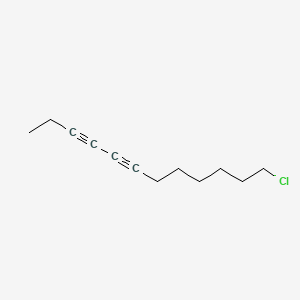
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
